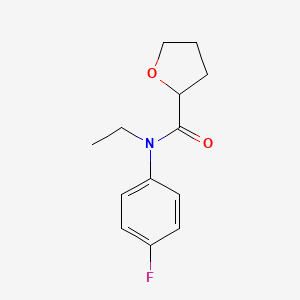
2-(4-Ethylphenoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenoxy)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is an important intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents. This compound has gained significant attention in recent years due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylphenoxy)pyrimidine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins involved in viral replication, cancer cell proliferation, and inflammation. For example, it has been found to inhibit the activity of thymidine kinase, an enzyme required for the replication of herpes simplex virus. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have antiviral activity against herpes simplex virus and human cytomegalovirus. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Ethylphenoxy)pyrimidine in lab experiments is its relatively simple synthesis method. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-Ethylphenoxy)pyrimidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of viral infections, cancer, and inflammatory diseases. Another direction is to study its mechanisms of action in more detail, which may lead to the development of more effective therapies. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 2-(4-Ethylphenoxy)pyrimidine involves the reaction of 4-ethylphenol with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction occurs through nucleophilic substitution, resulting in the formation of this compound. This synthesis method is relatively simple and has been used by many researchers to produce this compound.
Applications De Recherche Scientifique
2-(4-Ethylphenoxy)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to have antiviral, anticancer, and anti-inflammatory properties. In vitro studies have shown that this compound inhibits the replication of herpes simplex virus and human cytomegalovirus. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-10-4-6-11(7-5-10)15-12-13-8-3-9-14-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGXORDOQZMFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)


![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)





![N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B7515506.png)

![2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515520.png)
